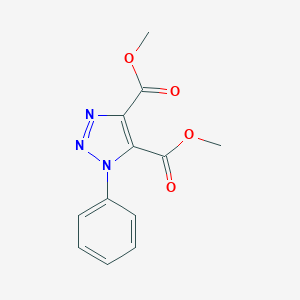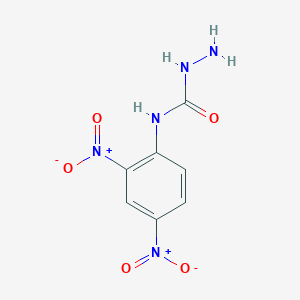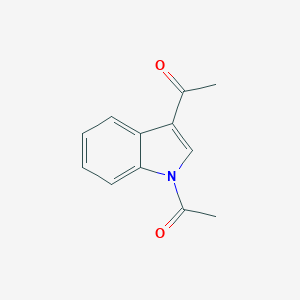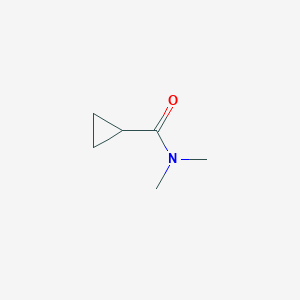
Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate
Vue d'ensemble
Description
Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate is a compound that falls within the broader class of 1,2,3-triazoles, which are heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological substrates.
Synthesis Analysis
The synthesis of triazole derivatives often involves the nucleophilic attack of sodium azide on activated acetylenes, as described in the synthesis of various H-1,2,3-triazoles . Although the specific synthesis of Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate is not detailed in the provided papers, the general methods applied to triazole synthesis could be adapted for its production. For instance, the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine leads to a related triazole compound , suggesting that similar starting materials and reactions could be employed for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as X-ray crystallography . Density functional theory (DFT) calculations can also be used to predict the molecular geometry and vibrational frequencies, which often show good agreement with experimental values . These methods would be applicable to analyze the molecular structure of Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate.
Chemical Reactions Analysis
Triazole compounds can undergo various chemical reactions, including molecular rearrangements. For example, 1-substituted-4-iminomethyl-1,2,3-triazoles can interconvert between structural isomers when heated in dimethyl sulfoxide . This suggests that Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate may also participate in similar rearrangements or other reactions depending on the substituents present on the triazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely. For instance, the pKa values for a group of triazoles were found to range from 4.95 to 9.75 in ethanol-water at 25°C . UV and IR spectra can provide insights into the structure of triazoles, with characteristic features aiding in the assignment of structures . The oxidation of triazole derivatives can lead to various products, indicating that Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate may also be susceptible to oxidation and other chemical transformations .
Applications De Recherche Scientifique
Enzyme Inhibition and Molecular Docking Studies
One significant application of related compounds is in the study of enzyme inhibition. For instance, derivatives of dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate have been synthesized and their properties investigated against xanthine oxidase (XO) activity. These compounds exhibited significant inhibition activities, suggesting potential as XO enzyme inhibitors. Additionally, molecular docking studies provided insights into the compounds' modes of inhibition and interactions at the atomic level (Yagiz et al., 2021).
Chemical Synthesis and Reactions
Another area of research involves the synthesis and reaction mechanisms of similar triazole compounds. For example, 1,2,3-triazoles have been synthesized using various methods, and their reactivity and transformation into different chemical structures have been explored. These studies contribute to a deeper understanding of the synthetic pathways and potential applications of these compounds in organic chemistry (Gilchrist et al., 1975).
Material Science and Environmental Safety
In material science, derivatives of 1,2,3-triazole, including dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate, have been used to create covalently linked plasticizers. These plasticizers, designed as analogues to phthalate plasticizers, offer environmental safety benefits by reducing the risk of leaching from the polymer matrix and the formation of endocrine-disrupting chemicals (Earla & Braslau, 2014).
Optical Properties and Applications
Some 1,2,3-triazole derivatives have been explored for their nonlinear optical absorption properties. These compounds demonstrate potential as candidates for optical device applications, such as optical limiters, due to their distinct absorption behavior under different laser intensities (Rahulan et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
dimethyl 1-phenyltriazole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-18-11(16)9-10(12(17)19-2)15(14-13-9)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKQEVLPVNRLNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339379 | |
| Record name | Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate | |
CAS RN |
17304-69-7 | |
| Record name | Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















